molecular formula C8H6BrFN2 B1449063 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole CAS No. 1388069-49-5

2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Cat. No. B1449063
M. Wt: 229.05 g/mol
InChI Key: WDQVXWDTXDRFAC-UHFFFAOYSA-N
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Description

“2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole” is an organic compound and a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Techniques: A method has been developed for synthesizing benzo[4,5]imidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives using a one-pot transition metal-free method, applicable to 2-fluoro-, 2-chloro-, 2-bromo-, and 2-nitro-substituted aryl aldehyde and ketone substrates (Fang et al., 2014).
  • Crystal and Molecular Structures: The crystal and molecular structures of certain derivatives, obtained as side products during synthesis, have been studied to understand their chemical properties (Richter et al., 2023).

Applications in Material Science

  • Optical and Electronic Properties: Novel derivatives have been synthesized with a focus on their absorption, fluorescence, and thermal properties. Some compounds show promising properties for use in optical sensors and electronic devices (Ron, 2014).

Biological and Pharmacological Research

  • Antimicrobial and Antifungal Activity: Various derivatives have been synthesized and evaluated for their antimicrobial and antifungal activity against different bacterial strains. Some compounds have shown activity comparable to standard antibiotics (Reddy & Reddy, 2010).
  • Antitubercular Activity: Certain derivatives have shown excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis, with potential as novel anti-tubercular agents (Gobis et al., 2015).
  • Anti-inflammatory Properties: Synthesized compounds have been evaluated for their anti-inflammatory activity, showing potential for the development of new therapeutic agents (Nandha et al., 2018).

Safety And Hazards

While specific safety and hazard information for “2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole” is not available, it’s important to note that safety precautions should always be taken while handling chemical substances. For example, 2-Bromo-1H-imidazole, a related compound, has hazard statements including H302 - H315 - H318 - H335 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole and its derivatives make them promising candidates for the development of novel drugs . Therefore, future research may focus on exploring the potential applications of “2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole” and similar compounds in drug development .

properties

IUPAC Name

2-bromo-5-fluoro-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-5(10)2-3-6-7(4)12-8(9)11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQVXWDTXDRFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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